Atenolol

Description

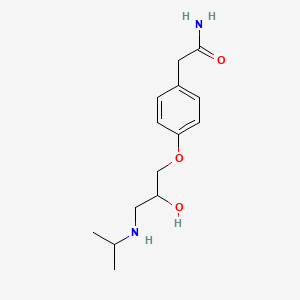

Structure

3D Structure

Propriétés

IUPAC Name |

2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METKIMKYRPQLGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022628 | |

| Record name | Atenolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Atenolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>40 [ug/mL] (The mean of the results at pH 7.4), Freely soluble in methanol; soluble in acetic acid, DMSO; sparingly soluble in 96% ethanol; slightly soluble in isopropanol; very slightly soluble in acetone, dioxane; practically insoluble in acetonitrile, ethyl acetate; chloroform, Freely soluble in 1 N HCl (300 mg/ml @ 25 °C); less soluble in chloroform (3 mg/ml @ 25 °C), In water, 1.33X10+4 mg/l @ 25 °C, 13.3 mg/mL at 25 °C | |

| Record name | SID855957 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Atenolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00335 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ATENOLOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6526 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Atenolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White, crystalline powder, Crystals from ethyl acetate, Colorless crystals | |

CAS No. |

29122-68-7 | |

| Record name | Atenolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29122-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atenolol [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029122687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atenolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00335 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | atenolol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757832 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Atenolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Atenolol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ATENOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50VV3VW0TI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ATENOLOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6526 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Atenolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

158-160, 146 - 148 °C, 147 °C | |

| Record name | Atenolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00335 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ATENOLOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6526 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Atenolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Cardiovascular Mechanism of Action of Atenolol

Executive Summary

Atenolol is a second-generation beta-adrenergic receptor antagonist renowned for its cardioselectivity.[1][2] Its primary mechanism of action is the competitive, selective blockade of β1-adrenergic receptors, which are predominantly located in the heart and kidneys.[1][3][4] This antagonism inhibits the effects of endogenous catecholamines like epinephrine and norepinephrine, resulting in a cascade of cardiovascular effects.[1][5] Key physiological consequences include a reduction in heart rate (negative chronotropy), decreased myocardial contractility (negative inotropy), and slowed atrioventricular conduction.[6] Furthermore, by blocking β1-receptors in the juxtaglomerular apparatus of the kidneys, this compound suppresses renin release, thereby downregulating the Renin-Angiotensin-Aldosterone System (RAAS).[5][7] Collectively, these actions decrease cardiac output, lower blood pressure, and reduce myocardial oxygen demand, underpinning its therapeutic efficacy in conditions such as hypertension, angina pectoris, and following acute myocardial infarction.[1][8] This guide provides a detailed exploration of these mechanisms, the experimental methodologies used for their validation, and the quantitative physiological outcomes.

Introduction: The Landscape of Adrenergic Modulation

The sympathetic nervous system is a cornerstone of cardiovascular regulation, exerting its influence via the release of catecholamines that act on adrenergic receptors. These G-protein coupled receptors are broadly classified into alpha (α) and beta (β) subtypes. The β-adrenergic receptors, central to this discussion, are further divided into β1, β2, and β3 subtypes.

-

β1-Adrenergic Receptors: Primarily located in cardiac tissue and the kidneys.[3] Their stimulation leads to increased heart rate, contractility, and renin secretion.

-

β2-Adrenergic Receptors: Found predominantly in the smooth muscle of the vasculature and bronchioles.[3] Activation of these receptors mediates vasodilation and bronchodilation.

Beta-blockers are a class of drugs that antagonize these receptors. This compound, patented in 1969, emerged as a "second-generation" beta-blocker distinguished by its relative selectivity for the β1 receptor, a property termed "cardioselectivity".[1][9] Unlike some other beta-blockers, this compound lacks intrinsic sympathomimetic activity (ISA) and membrane-stabilizing activity (MSA), meaning it does not possess partial agonist effects or interfere with neuronal action potentials, respectively.[6][9] This refined pharmacological profile offers therapeutic advantages, particularly in minimizing unwanted effects associated with β2-receptor blockade, such as bronchoconstriction.[3]

Molecular Mechanism of Action

Competitive Antagonism at the β1-Adrenergic Receptor

This compound exerts its effects by competitively binding to β1-adrenergic receptors, thereby preventing endogenous catecholamines from initiating their signaling cascade.[1] In the absence of an antagonist, catecholamine binding to the β1 receptor (a Gs-protein coupled receptor) activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates multiple downstream targets within the cardiomyocyte, including L-type calcium channels and phospholamban. This phosphorylation enhances calcium influx and sarcoplasmic reticulum calcium handling, leading to increased heart rate and contractility.

This compound disrupts this pathway at its origin. By occupying the receptor's binding site, it blocks the initial G-protein activation step, effectively blunting the entire downstream signaling cascade.

Cardioselectivity

This compound's selectivity for β1 receptors over β2 receptors is a key feature, though it is dose-dependent.[6] At lower therapeutic doses (e.g., 50 mg/day), its action is largely confined to the heart.[5] This selectivity minimizes the risk of bronchospasm in patients with respiratory conditions like asthma, an effect that can be precipitated by the blockade of β2 receptors in the airways.[3] However, this cardioselectivity is not absolute and diminishes at higher doses, where this compound can begin to inhibit β2 receptors.[5][6] Studies comparing various beta-blockers have confirmed this compound's selectivity for the β1 receptor, although other agents like bisoprolol may display a higher degree of selectivity.[10]

Impact on the Renin-Angiotensin-Aldosterone System (RAAS)

The juxtaglomerular cells in the kidneys possess β1-adrenergic receptors that, when stimulated, trigger the release of renin. Renin initiates the RAAS cascade, leading to the production of angiotensin II (a potent vasoconstrictor) and aldosterone (which promotes sodium and water retention). By blocking these renal β1 receptors, this compound directly inhibits renin release.[5] This leads to a reduction in plasma renin activity and, consequently, lower levels of angiotensin II and aldosterone.[7][11] This effect contributes significantly to this compound's long-term antihypertensive properties. Studies have shown that treatment with this compound leads to a statistically significant decrease in plasma renin activity and serum aldosterone.[7]

Physiological Consequences on the Cardiovascular System

The molecular antagonism of β1 receptors translates into significant, measurable physiological effects.

Cardiac Effects: Reduction of Workload and Oxygen Demand

This compound's primary therapeutic benefits stem from its direct cardiac effects:

-

Negative Chronotropy: It decreases the firing rate of the sinoatrial (SA) node, resulting in a reduced heart rate both at rest and during exercise.[6][12]

-

Negative Inotropy: It reduces the force of myocardial contraction.[1][6]

-

Negative Dromotropy: It slows the conduction velocity through the atrioventricular (AV) node.[6]

These actions collectively decrease cardiac output (the volume of blood pumped by the heart per minute).[5][12] By lowering heart rate, contractility, and the pressure the heart pumps against (afterload), this compound significantly reduces myocardial oxygen consumption (MVO₂).[6][8] This is the principal mechanism by which it alleviates symptoms of angina pectoris, a condition caused by an imbalance between myocardial oxygen supply and demand.[8]

Hemodynamic Effects: Blood Pressure Reduction

This compound is a cornerstone therapy for hypertension.[1][13] The reduction in blood pressure is a multifactorial process:

-

Reduced Cardiac Output: The immediate decrease in heart rate and contractility lowers the volume of blood being forced into the circulation, directly reducing blood pressure.[5]

-

Inhibition of RAAS: The suppression of renin leads to less vasoconstriction from angiotensin II and reduced blood volume from aldosterone, contributing to a sustained antihypertensive effect.[7]

-

Central Sympathetic Outflow Reduction: While the exact mechanism is not fully elucidated, it is believed that beta-blockers also reduce sympathetic nerve activity originating from the central nervous system.[5]

The full antihypertensive effect of this compound typically takes one to two weeks to become apparent.[5]

| Hemodynamic Parameter | Effect of this compound | Underlying Mechanism | Reference(s) |

| Heart Rate | ↓ | Negative Chronotropy (SA node inhibition) | [1][6] |

| Myocardial Contractility | ↓ | Negative Inotropy | [1][6] |

| Cardiac Output | ↓ | Combination of reduced heart rate and contractility | [5][12][14] |

| Blood Pressure | ↓ | Reduced cardiac output and RAAS inhibition | [1][12][13] |

| Plasma Renin Activity | ↓ | Blockade of β1 receptors in juxtaglomerular cells | [5][7][11] |

| Myocardial O₂ Demand | ↓ | Reduced heart rate, contractility, and afterload | [6][8] |

Methodologies for Mechanistic Elucidation

The characterization of this compound's mechanism of action relies on a suite of established in vitro, ex vivo, and in vivo experimental protocols.

In Vitro Assays: Receptor Binding and Cellular Function

Radioligand Binding Assays are the gold standard for quantifying the affinity and selectivity of a drug for its receptor.[15][16]

-

Objective: To determine the equilibrium dissociation constant (Kd) of this compound for β1 and β2 receptors, and from this, its selectivity.

-

Principle: These assays use a radiolabeled ligand (e.g., ¹²⁵I-iodocyanopindolol) that binds with high affinity to beta-receptors. A competitive binding experiment is performed where a fixed concentration of the radioligand competes for receptor binding sites with increasing concentrations of unlabeled this compound. The concentration of this compound that displaces 50% of the radioligand is the IC50 value, which can be converted to the inhibitory constant (Ki) to reflect its binding affinity.

-

Step-by-Step Protocol (Competitive Binding):

-

Membrane Preparation: Tissues or cell lines selectively expressing human β1 or β2 adrenergic receptors are homogenized in an ice-cold buffer and centrifuged to isolate the cell membrane fraction containing the receptors.[15][17]

-

Assay Setup: In a 96-well plate, triplicate wells are prepared for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + high concentration of a non-selective antagonist like propranolol), and competitor binding (radioligand + membranes + varying concentrations of this compound).[15][16]

-

Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.[17]

-

Termination: The reaction is terminated by rapid vacuum filtration through a glass fiber filter mat, separating the receptor-bound radioligand from the free radioligand.[15]

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are plotted as percent specific binding versus the log concentration of this compound to generate a sigmoidal dose-response curve, from which the IC50 is determined. The Ki is then calculated using the Cheng-Prusoff equation. Comparing the Ki values for β1 and β2 receptors provides a quantitative measure of this compound's cardioselectivity.

-

In Vivo Models: Assessing Physiological Response

Animal Models are crucial for translating in vitro findings into physiological effects.

-

Objective: To measure the in vivo effects of this compound on hemodynamic parameters such as blood pressure, heart rate, and cardiac output.

-

Models: Spontaneously hypertensive rats (SHR) are a common model for studying antihypertensive agents.[18][19] Instrumented conscious animals allow for the continuous monitoring of cardiovascular variables following drug administration.[20][21]

-

Protocol Outline (Hypertensive Rat Model):

-

Instrumentation: Animals are surgically implanted with telemetry devices or arterial catheters for direct and continuous measurement of blood pressure and heart rate.

-

Baseline Measurement: Stable baseline cardiovascular parameters are recorded prior to drug administration.

-

Drug Administration: this compound is administered (e.g., orally or via intravenous infusion) at various doses.

-

Data Acquisition: Hemodynamic parameters are continuously recorded for a defined period (e.g., 24 hours) to assess the onset, magnitude, and duration of the drug's effect.[9]

-

Analysis: Changes from baseline are statistically analyzed to determine the dose-response relationship for this compound's effects on blood pressure and heart rate.

-

Human Clinical Trials provide the definitive evidence of a drug's therapeutic efficacy and safety. Double-blind, randomized, placebo-controlled trials have been essential in establishing this compound's role in treating hypertension, demonstrating a statistically significant and clinically relevant reduction in blood pressure compared to placebo.[13][22]

Conclusion

The mechanism of action of this compound on the cardiovascular system is a well-defined process rooted in its selective and competitive antagonism of β1-adrenergic receptors. This targeted blockade translates directly into clinically significant physiological effects: a reduction in heart rate, myocardial contractility, and blood pressure, driven by direct cardiac inhibition and suppression of the renin-angiotensin-aldosterone system. These actions collectively decrease the heart's workload and oxygen requirements, forming the basis of its enduring utility in managing a range of cardiovascular diseases. The elucidation of this mechanism, through rigorous experimental methodologies from radioligand binding to in vivo studies, provides a clear and compelling example of rational drug design and its impact on clinical medicine.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Mechanism of Action: How Does this compound Work? - GoodRx [goodrx.com]

- 4. What is the mechanism of Atendol? [synapse.patsnap.com]

- 5. drugs.com [drugs.com]

- 6. droracle.ai [droracle.ai]

- 7. Long-term effects of irbesartan and this compound on the renin-angiotensin-aldosterone system in human primary hypertension: the Swedish Irbesartan Left Ventricular Hypertrophy Investigation versus this compound (SILVHIA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound: Beta Blocker Drug Facts, Side Effects and Dosing [medicinenet.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. Acute effect of this compound on hemodynamic, plasma renin activity and plasma aldosterone concentration in the once daily oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound blunts blood pressure increase during dynamic resistance exercise in hypertensives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Controlled study of this compound in treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of this compound on left ventricular function in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. This compound developmental toxicity: animal-to-human comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses - PMC [pmc.ncbi.nlm.nih.gov]

- 21. [PDF] Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses | Semantic Scholar [semanticscholar.org]

- 22. [PDF] Controlled study of this compound in treatment of hypertension. | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of Atenolol In Vivo

This guide provides a comprehensive technical overview of the in vivo pharmacokinetics and bioavailability of atenolol, a widely prescribed beta-1 selective adrenergic antagonist. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental principles with practical, field-proven methodologies to support robust preclinical and clinical investigations.

Introduction: The Clinical Significance and Physicochemical Properties of this compound

This compound is a cornerstone therapy for managing hypertension, angina pectoris, and acute myocardial infarction.[1] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which governs the onset, intensity, and duration of its pharmacological effect. This compound is a hydrophilic compound, a characteristic that profoundly influences its absorption, distribution, and elimination pathways.[2][3] Understanding these properties is paramount for optimizing dosing regimens, predicting drug-drug interactions, and developing novel formulations.

Mechanism of Action: this compound selectively antagonizes beta-1 adrenergic receptors, primarily located in cardiac tissue.[1] This blockade inhibits the effects of catecholamines like epinephrine and norepinephrine, resulting in a decrease in heart rate, myocardial contractility, and blood pressure.[1]

In Vivo Pharmacokinetics of this compound: An ADME Profile

The journey of this compound through the body is characterized by incomplete absorption, minimal metabolism, and primary renal excretion. This section dissects the four key components of its pharmacokinetic profile: Absorption, Distribution, Metabolism, and Excretion (ADME).

Absorption

Following oral administration, this compound is incompletely absorbed from the gastrointestinal tract, with an absolute bioavailability of approximately 50%.[2][4] Peak plasma concentrations (Tmax) are typically reached within 2 to 4 hours post-dose.[4] The hydrophilic nature of this compound limits its passive diffusion across the intestinal membrane.[4] In vitro studies suggest that its intestinal uptake is mediated by organic anion transporting polypeptides OATP1A2 and OATP2B1.[3]

Distribution

This compound exhibits limited distribution into tissues due to its low lipid solubility. It has a relatively small volume of distribution, and plasma protein binding is minimal, at approximately 3-10%.[2][4] This low level of protein binding contributes to its predictable pharmacokinetics and a lower potential for drug displacement interactions.

Metabolism

This compound undergoes minimal hepatic metabolism, with only about 5% of the drug being metabolized by the liver.[2][3] The parent drug is the predominant active component found in circulation.[4] This limited metabolism significantly reduces the likelihood of drug-drug interactions involving hepatic enzyme systems like cytochrome P450.

Excretion

The primary route of elimination for this compound is via the kidneys, with approximately 85% of an administered dose being excreted unchanged in the urine.[4] The elimination half-life (t½) in individuals with normal renal function is typically between 6 to 9 hours.[2] This renal clearance is highly dependent on the glomerular filtration rate (GFR). Consequently, in patients with impaired renal function, the elimination half-life of this compound is significantly prolonged, necessitating dose adjustments to prevent drug accumulation and potential toxicity.[2]

Bioavailability of this compound and Influencing Factors

The bioavailability of a drug is a critical pharmacokinetic parameter that dictates the fraction of an administered dose that reaches systemic circulation. For this compound, its oral bioavailability is consistently around 50%, a value influenced by several physiological and external factors.

Food and Beverage Interactions

The co-administration of food with this compound can impact its absorption. Studies have shown that taking this compound with a meal can reduce its bioavailability by approximately 20%. While this reduction is generally not considered clinically significant, consistency in administration with or without food is advisable.

Interestingly, specific beverages can have a more pronounced effect. For instance, co-administration with orange juice has been shown to decrease the bioavailability and mean Cmax of this compound by roughly 40%.[3]

Drug-Drug Interactions

While this compound's minimal metabolism reduces the risk of many drug interactions, clinically significant interactions can still occur, primarily affecting its absorption and pharmacodynamic effects.

-

Antacids: Concurrent administration of calcium or aluminum salts can significantly decrease the oral bioavailability of this compound.

-

Calcium Carbonate: Has been shown to reduce the mean peak plasma concentration (Cmax) of this compound by 51% and the area under the concentration-time curve (AUC) by 32%.[4]

-

Aluminum Hydroxide: May lead to a reduction in the Cmax and AUC of this compound by approximately 20-37% and 33% respectively.[2][5] It is recommended to separate the administration times of this compound and these antacids by at least 2 hours.[4][5]

-

-

Calcium Channel Blockers (e.g., Verapamil): Co-administration can lead to a variable increase in this compound's steady-state plasma concentrations, with some individuals showing an increase in AUC of over 100%.[6] This interaction may also have additive pharmacodynamic effects, increasing the risk of bradycardia and heart block.[1]

-

Antiarrhythmics (e.g., Amiodarone, Digoxin): The primary interaction with these drugs is pharmacodynamic, leading to additive effects on heart rate and atrioventricular conduction, which can result in severe bradycardia and heart block.[1][7] While significant pharmacokinetic interactions affecting this compound's concentration are not well-documented, the potential for enhanced pharmacodynamic effects necessitates careful monitoring.[8]

Table 1: Summary of Key Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference(s) |

| Oral Bioavailability | ~50% | [2][4] |

| Time to Peak Plasma Concentration (Tmax) | 2 - 4 hours | [4] |

| Plasma Protein Binding | 3 - 10% | [2][4] |

| Elimination Half-Life (t½) | 6 - 9 hours | [2] |

| Primary Route of Elimination | Renal (as unchanged drug) | [3][4] |

Experimental Protocols for In Vivo Assessment

This section provides detailed, step-by-step methodologies for conducting preclinical and clinical studies to evaluate the pharmacokinetics and bioavailability of this compound. These protocols are designed to be self-validating systems, ensuring data integrity and reproducibility.

Preclinical Pharmacokinetic Study in a Rat Model (Oral Administration)

The rat is a commonly used model for initial pharmacokinetic screening due to its well-characterized physiology and ease of handling.

Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) of a novel this compound formulation following oral administration in rats.

Methodology:

-

Animal Model: Male Wistar rats (200-250g) are used. Animals are acclimatized for at least one week in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to standard chow and water.

-

Dosing:

-

Animals are fasted overnight (approximately 12 hours) prior to dosing, with continued access to water.

-

This compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water).

-

A single oral dose is administered via gavage.

-

-

Blood Sampling:

-

Blood samples (approximately 0.2 mL) are collected via the tail vein at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Samples are collected into tubes containing an anticoagulant (e.g., K2EDTA).

-

-

Sample Processing:

-

Blood samples are immediately centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

-

The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.

-

-

Bioanalytical Method:

-

Plasma concentrations of this compound are quantified using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.[4][9] This method offers high sensitivity and selectivity.

-

The method should be validated for linearity, accuracy, precision, and stability according to regulatory guidelines.

-

-

Pharmacokinetic Analysis:

-

Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin).

-

The following parameters are calculated:

-

Cmax (Maximum Plasma Concentration): Determined directly from the observed data.

-

Tmax (Time to Cmax): The time at which Cmax is observed.

-

AUC (Area Under the Curve): Calculated using the linear trapezoidal rule from time 0 to the last quantifiable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf).

-

t½ (Elimination Half-Life): Calculated as 0.693/kel, where kel is the terminal elimination rate constant.

-

-

Caption: Workflow for a preclinical pharmacokinetic study of this compound in rats.

Human Bioavailability Study (Crossover Design)

A crossover study design is the gold standard for bioavailability and bioequivalence studies as it minimizes inter-subject variability.[10]

Objective: To compare the rate and extent of absorption of a test this compound formulation with a reference formulation in healthy human volunteers.

Methodology:

-

Study Population: A cohort of healthy, non-smoking adult volunteers (typically 18-45 years old) who have provided informed consent. Subjects undergo a comprehensive medical screening to ensure they meet the inclusion and exclusion criteria.

-

Study Design: A randomized, two-period, two-sequence, crossover design.

-

Subjects are randomly assigned to one of two treatment sequences (Test then Reference, or Reference then Test).

-

There is a washout period of at least 7-10 half-lives of this compound between the two treatment periods to ensure complete elimination of the drug from the previous period.

-

-

Dosing:

-

Subjects fast overnight for at least 10 hours before receiving a single oral dose of either the test or reference this compound formulation with a standardized volume of water.[11]

-

Food is typically withheld for a further 4 hours post-dose.

-

-

Blood Sampling:

-

Sample Processing and Bioanalysis:

-

Pharmacokinetic and Statistical Analysis:

-

Pharmacokinetic parameters (Cmax, Tmax, AUC0-t, AUC0-inf) are calculated for each subject for both formulations using non-compartmental analysis.

-

The data for Cmax, AUC0-t, and AUC0-inf are log-transformed and analyzed using an Analysis of Variance (ANOVA) model.

-

The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for the log-transformed Cmax and AUC values are calculated.

-

For the two formulations to be considered bioequivalent, these 90% confidence intervals must fall within the regulatory acceptance range of 80-125%.[10]

-

Caption: Workflow for a human bioavailability study of this compound using a crossover design.

Conclusion

The in vivo pharmacokinetics of this compound are well-characterized by its hydrophilic nature, leading to incomplete oral absorption, minimal metabolism, and predominant renal excretion. Its bioavailability is approximately 50% and can be influenced by concomitant food and drug intake, particularly antacids containing calcium or aluminum. A thorough understanding of these pharmacokinetic principles, coupled with the application of robust in vivo experimental designs as outlined in this guide, is essential for the successful development and clinical application of this compound-containing drug products. The provided protocols offer a validated framework for generating high-quality pharmacokinetic and bioavailability data, thereby supporting informed decision-making in drug development and regulatory submissions.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Interaction of this compound with furosemide and calcium and aluminum salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound and calcium carbonate Interactions - Drugs.com [drugs.com]

- 4. This compound and calcium carbonate Interactions - Drugs.com [drugs.com]

- 5. drugs.com [drugs.com]

- 6. Extent and pharmacokinetic mechanisms of oral this compound-verapamil interaction in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound and Digoxin Interaction: Clinical Significance and Management | empathia.ai [empathia.ai]

- 8. Pharmacokinetic drug interactions with amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. drugs.com [drugs.com]

- 10. Comparative bioavailability study of two this compound tablet preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Comparative bioavailability of two brands of this compound 100 mg tablets (Tensotin and Tenormin) in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparative bioavailability of two this compound tablet formulations in healthy male volunteers after a single dose administration - PubMed [pubmed.ncbi.nlm.nih.gov]

Off-Label Therapeutic Applications of Atenolol: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Atenolol, a cardioselective β-1 adrenergic antagonist, is well-established in the management of hypertension, angina pectoris, and acute myocardial infarction.[1] Its pharmacological profile, characterized by a specific affinity for β-1 receptors primarily located in the heart and its hydrophilic nature leading to reduced central nervous system penetration, has prompted investigation into a range of off-label therapeutic applications.[1][2] This technical guide provides an in-depth exploration of the clinical studies evaluating this compound for non-approved indications, including alcohol withdrawal syndrome, perioperative cardiac protection, anxiety disorders, migraine prophylaxis, and infantile hemangiomas. We will delve into the mechanistic rationale behind these applications, present detailed experimental protocols from key clinical trials, and summarize the quantitative outcomes to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Foundational Pharmacology of this compound

This compound's primary mechanism of action is the selective and competitive blockade of β-1 adrenergic receptors.[1] This action antagonizes the effects of catecholamines, such as epinephrine and norepinephrine, at these receptor sites.[3] The downstream signaling cascade of β-1 adrenergic receptor activation is intricate and plays a crucial role in cardiac function.

The β-1 Adrenergic Receptor Signaling Pathway

The binding of an agonist to the β-1 adrenergic receptor, a G-protein-coupled receptor (GPCR), initiates a conformational change that activates the associated Gs alpha subunit.[4] This, in turn, stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP).[5] The accumulation of cAMP activates protein kinase A (PKA), which then phosphorylates various intracellular proteins, leading to increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).[4][6]

Figure 1: Simplified β-1 Adrenergic Receptor Signaling Pathway and the inhibitory action of this compound.

Off-Label Application in Alcohol Withdrawal Syndrome

The pathophysiology of alcohol withdrawal syndrome involves a state of central nervous system hyperexcitability due to the abrupt cessation of alcohol's potentiating effect on the inhibitory neurotransmitter GABA and its inhibitory action on the excitatory NMDA receptors.[7] This leads to a surge in sympathetic activity, manifesting as tachycardia, hypertension, tremors, and anxiety.[8] this compound's ability to mitigate this sympathetic overdrive forms the basis for its off-label use in this condition.

Clinical Evidence

Randomized, double-blind clinical trials have demonstrated the efficacy of this compound in managing alcohol withdrawal symptoms.[1][9][10] Patients treated with this compound in addition to standard therapy (benzodiazepines) experienced a more rapid normalization of vital signs and a quicker resolution of behavioral and clinical symptoms compared to placebo.[1][9][11] Notably, this compound was associated with a significant reduction in the length of hospital stay and a decreased need for concomitant benzodiazepines.[9][10]

Quantitative Data Summary

| Study Outcome | This compound Group | Placebo Group | p-value | Reference |

| Mean Length of Hospital Stay | 4 days | 5 days | < 0.02 | [9][10] |

| Treatment Failure (Outpatient) | 37% | 52% | Not specified | [12] |

| High Craving Levels at 24h (Outpatient) | 7% | 20% | Not specified | [12] |

| Concomitant Benzodiazepine Use | Significantly fewer patients | Significantly more patients | Not specified | [9][10] |

Experimental Protocol: this compound in Hospitalized Alcohol Withdrawal

This protocol is synthesized from the methodology of the randomized clinical trial by Kraus et al. (1985).[9][10][13]

Objective: To evaluate the efficacy of this compound as an adjunct to standard therapy in hospitalized patients with alcohol withdrawal syndrome.

Study Design: Randomized, double-blind, placebo-controlled trial.

Patient Population: Hospitalized patients diagnosed with alcohol withdrawal syndrome.

Intervention:

-

Randomization: Patients were randomly assigned to receive either this compound or a matching placebo.

-

Dosage: The specific oral dosage of this compound was not detailed in the abstract, but it was administered in addition to customary therapy, which often includes benzodiazepines.

-

Duration: Treatment was administered throughout the hospital stay.

Outcome Assessment:

-

Primary Endpoints:

-

Length of hospital stay.

-

Requirement for concomitant benzodiazepines.

-

-

Secondary Endpoints:

-

Daily assessment of nine clinical features across three categories:

-

Vital Signs: Heart rate, blood pressure.

-

Clinical Signs: Tremor.

-

Behavioral Signs: Agitation, anxiety.

-

-

Figure 2: Experimental workflow for a clinical trial of this compound in alcohol withdrawal.

Off-Label Application in Perioperative Cardiac Protection

Perioperative myocardial ischemia is a significant risk factor for mortality and cardiovascular complications following noncardiac surgery.[14] The physiological stress of surgery can lead to an exaggerated heart rate response, increasing myocardial oxygen demand. This compound's ability to control heart rate and reduce myocardial contractility makes it a candidate for cardioprotection in this setting.

Clinical Evidence

A landmark randomized, double-blind, placebo-controlled trial demonstrated that perioperative this compound administration in patients with or at risk for coronary artery disease undergoing noncardiac surgery significantly reduced mortality and the incidence of cardiovascular complications for up to two years post-surgery.[14][15] The primary effect was a reduction in deaths from cardiac causes within the first six to eight months.[14]

Quantitative Data Summary

| Study Outcome (at 2 years) | This compound Group | Placebo Group | p-value | Reference |

| Overall Mortality | 10% | 21% | 0.019 | [14][15] |

| Event-Free Survival | 83% | 68% | 0.008 | [14][15] |

| Postoperative Myocardial Ischemia (Days 0-7) | 24 of 99 patients | 39 of 101 patients | 0.029 | [11] |

Experimental Protocol: Perioperative this compound for Cardioprotection

This protocol is based on the methodology of the Multicenter Study of Perioperative Ischemia Research Group.[14][15]

Objective: To assess the effect of perioperative this compound on overall survival and cardiovascular morbidity in high-risk patients undergoing noncardiac surgery.

Study Design: Randomized, double-blind, placebo-controlled trial.

Patient Population: 200 patients with or at risk for coronary artery disease undergoing noncardiac surgery.[14]

Intervention:

-

Preoperative: Intravenous administration of this compound (5 or 10 mg) or placebo before induction of anesthesia.[11]

-

Immediate Postoperative: Intravenous administration of this compound or placebo.[14]

-

Postoperative (until oral intake): Intravenous this compound or placebo every 12 hours.[11]

-

Postoperative (oral intake): Oral this compound (50 or 100 mg) or placebo once daily for the duration of hospitalization, with dosing adjusted based on heart rate and blood pressure.[11]

Outcome Assessment:

-

Primary Endpoint: Overall survival.

-

Secondary Endpoint: Cardiovascular morbidity.

-

Follow-up: Patients were followed for two years post-surgery.[14]

Off-Label Application in Anxiety Disorders

While the psychological symptoms of anxiety are centrally mediated, the peripheral physical manifestations, such as palpitations and tremors, can create a positive feedback loop that exacerbates anxiety.[2] this compound, due to its low lipophilicity and limited ability to cross the blood-brain barrier, is thought to primarily act on these peripheral symptoms without directly affecting central neurotransmitter systems.[2]

Clinical Evidence

A randomized, double-blind, prospective trial comparing this compound to placebo in patients with primary anxiety found that this compound significantly improved mean values on the Hamilton Anxiety Rating Scale at two and four weeks.[16] A retrospective study of military personnel also reported that 81% of patients diagnosed with anxiety disorders and 87% with PTSD reported a positive effect from this compound.[17][18][19] Furthermore, patients who had previously taken the more lipophilic beta-blocker, propranolol, unanimously preferred this compound, suggesting better tolerability.[17][18][19]

Quantitative Data Summary

| Study Outcome | This compound Group | Placebo Group | p-value | Reference |

| Improvement on Hamilton Anxiety Scale | Significant improvement at 2 & 4 weeks | Less improvement | Not specified | [16] |

| Patient-Reported Positive Effect (Anxiety Disorders) | 81% (35/41) | N/A | N/A | [17][19] |

| Patient-Reported Positive Effect (PTSD) | 87% (34/39) | N/A | N/A | [17][19] |

Off-Label Application in Migraine Prophylaxis

The exact mechanism by which beta-blockers prevent migraines is not fully elucidated but is thought to involve multiple pathways. These may include reducing blood vessel dilation in the brain, decreasing the excitability of the nervous system, and stabilizing serotonin levels.[20][21]

Clinical Evidence

Double-blind, cross-over, multicenter studies have confirmed the efficacy of this compound in migraine prophylaxis.[22][23][24][25] An open-label study on chronic migraine demonstrated a significant reduction in the number of headache days per month with this compound treatment.[4][18]

Quantitative Data Summary

| Study Outcome | Baseline | After 3 Months of this compound | p-value | Reference |

| Mean Headache Days/Month (Chronic Migraine) | 20.1 ± 2.4 | 7.1 ± 5.7 | < 0.0003 | [4][26] |

| Mean Severity of Attacks (Chronic Migraine) | 2.3 ± 0.6 | 1.4 ± 1.1 (at 1.5 months) | < 0.010 | [4][26] |

Off-Label Application in Infantile Hemangiomas

Propranolol is a first-line treatment for infantile hemangiomas, but its use can be limited by side effects. This compound, being a selective β-1 blocker, is being investigated as an alternative with a potentially better safety profile. The mechanism is not fully understood but may involve vasoconstriction, inhibition of angiogenesis, and induction of apoptosis in endothelial cells.

Clinical Evidence

Prospective and retrospective studies have shown that oral this compound is effective and well-tolerated for treating proliferating infantile hemangiomas.[16][21] High response rates have been observed, with a significant percentage of patients achieving complete or nearly complete resolution.[21]

Quantitative Data Summary

| Study Outcome | Result | Reference |

| Overall Response Rate | 98.8% | [27] |

| "Excellent" Response Rate (at 24 weeks) | 56.5% | [21] |

| Common Effective Dose | 1.0 mg/kg/day | [21] |

| Adverse Events Requiring Cessation | 3.6% (behavioral changes) | [27] |

Other Investigated Off-Label Applications

-

Essential Tremor: While some studies have shown a benefit of this compound in suppressing tremor intensity, others have found it to be ineffective, particularly in comparison to non-selective beta-blockers like timolol.[15][22][28][29][30][31] The therapeutic effect in essential tremor may be mediated more by peripheral β-2 adrenoceptors.[15][28][32]

-

Glaucoma: this compound administered as eye drops has been shown to significantly reduce intraocular pressure in patients with primary open-angle glaucoma.[14][20][23][25][27][33][34]

-

Portal Hypertension: In patients with cirrhosis, this compound can reduce portal venous pressure, primarily through a reduction in cardiac output.[5][13][35] However, its effect may be less pronounced than that of non-selective beta-blockers like propranolol.[13]

Conclusion and Future Directions

The clinical research into the off-label applications of this compound reveals a broad spectrum of potential therapeutic benefits beyond its established cardiovascular indications. The evidence is particularly robust for its use in alcohol withdrawal syndrome and for perioperative cardioprotection. For conditions like anxiety, migraine, and infantile hemangiomas, the existing data is promising and warrants further investigation through large-scale, randomized controlled trials to solidify its place in the therapeutic armamentarium. The favorable side-effect profile of this compound, largely attributed to its cardioselectivity and hydrophilicity, makes it an attractive alternative to other beta-blockers in certain patient populations. Future research should focus on elucidating the precise molecular mechanisms underlying its efficacy in these diverse conditions and on optimizing dosing strategies to maximize therapeutic outcomes while minimizing adverse effects.

References

- 1. The role of beta blockers in alcohol withdrawal syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ihs-headache.org [ihs-headache.org]

- 3. A Preliminary Investigation on the Effects of this compound for Treating Symptoms of Anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Alcohol withdrawal syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alcohol Withdrawal Syndrome | AAFP [aafp.org]

- 8. NEUROCHEMICAL MECHANISMS OF ALCOHOL WITHDRAWAL - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Randomized clinical trial of this compound in patients with alcohol withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Prophylactic this compound reduces postoperative myocardial ischemia. McSPI Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The efficacy of this compound in the outpatient management of the alcohol withdrawal syndrome. Results of a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Randomized clinical trial of this compound in patients with alcohol withdrawal. | Semantic Scholar [semanticscholar.org]

- 14. Effect of this compound on mortality and cardiovascular morbidity after noncardiac surgery. Multicenter Study of Perioperative Ischemia Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Beta-adrenoreceptor mechanisms in essential tremor; a double-blind placebo controlled trial of metoprolol, sotalol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Randomized comparison of this compound and placebo in the treatment of anxiety: a double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Randomized controlled trial in alcohol relapse prevention: role of this compound, alcohol craving, and treatment adherence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Alcohol Withdrawal Patho Basics — EMS.Aware [emsaware.org]

- 20. Beta-Blockers for Migraine: Treatment, Side Effects, More [healthline.com]

- 21. youtube.com [youtube.com]

- 22. This compound in migraine prophylaxis a double-blind cross-over multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. This compound 4% eye drops and glaucoma. A double-blind short-term clinical trial of a new beta1-adrenergic blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Effects of timolol and this compound on benign essential tremor: placebo-controlled studies based on quantitative tremor recording - PMC [pmc.ncbi.nlm.nih.gov]

- 25. This compound in Migraine Prophylaxis a Double‐blind Cross‐over Multicentre Study | Semantic Scholar [semanticscholar.org]

- 26. This compound in the prophylaxis of chronic migraine: a 3-month open-label study - PMC [pmc.ncbi.nlm.nih.gov]

- 27. This compound eye drops in glaucoma: a double-masked, controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. This compound vs. propranolol in essential tremor. A controlled, quantitative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Effects of timolol and this compound on benign essential tremor: placebo-controlled studies based on quantitative tremor recording - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Clinical Trial Workflow [classic] | Creately [creately.com]

- 33. This compound for migraine prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. Beta-Blockers for Migraine Prevention: a Review Article - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Cardioselective Gatekeeper: Initial Studies on the Discovery and Development of Atenolol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the initial studies that led to the discovery and development of atenolol, a cornerstone in cardiovascular pharmacotherapy. We delve into the scientific rationale that necessitated a paradigm shift from non-selective to cardioselective beta-blockers, detailing the key experimental milestones from synthesis to early clinical validation. This guide is structured to offer not just a historical account, but a causal narrative, elucidating the "why" behind the experimental choices and protocols that defined this compound's early development. Through a synthesis of historical data, mechanistic insights, and detailed methodologies, we aim to provide a robust resource for professionals in drug discovery and development, fostering a deeper understanding of the scientific integrity and logical progression that brought this vital medication from the laboratory to clinical practice.

The Pre-Atenolol Landscape: An Unmet Need for Precision

The story of this compound begins with the success and limitations of its predecessors. The discovery of β-adrenergic receptors by Raymond P. Ahlquist in 1948 fundamentally changed the understanding of catecholamine pharmacology[1][2]. This led to the development of the first β-blockers, such as propranolol, in the 1960s by Sir James Black and his team at Imperial Chemical Industries (ICI)[1][2][3]. Propranolol, a non-selective β-blocker, proved revolutionary in treating angina pectoris by reducing myocardial oxygen demand[1][2]. However, its non-selectivity, blocking both β1-receptors (predominantly in the heart) and β2-receptors (in the lungs and other tissues), led to significant side effects, particularly bronchoconstriction in patients with respiratory conditions[4][5]. This clinical challenge created a clear and urgent need for a "cardioselective" β-blocker that would primarily target β1-receptors, offering the therapeutic benefits of cardiac modulation while minimizing off-target effects.

The Dawn of Cardioselectivity: The ICI 66082 Project

In response to this unmet need, researchers at ICI embarked on a project to develop a β1-selective antagonist. This endeavor culminated in the synthesis of a compound initially designated as ICI 66082, which would later be known as this compound[1][6][7]. The core hypothesis was that structural modifications to the aryloxypropanolamine backbone, a common feature of β-blockers, could confer selectivity for the β1-receptor subtype[8][9].

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves a multi-step process, with a common industrial route starting from 4-hydroxyphenylacetamide[10][11]. The key to its cardioselectivity lies in the para-substitution on the phenyl ring. The presence of the acetamide group at this position is a critical determinant of its β1-selectivity.

A Proposed Synthetic Pathway:

A common laboratory and industrial synthesis of this compound proceeds as follows:

-

Reaction of 4-hydroxyphenylacetamide with epichlorohydrin: This reaction, often in the presence of a base like piperidine, forms an epoxide intermediate[10][11].

-

Ring-opening of the epoxide: The intermediate epoxide is then reacted with isopropylamine to open the epoxide ring and introduce the isopropylamino group, yielding this compound[8][10].

The structure-activity relationship (SAR) studies of aryloxypropanolamines revealed several key principles that guided the design of this compound[8][9][12]:

-

The aryloxypropanolamine scaffold is essential for high-potency β-blockade.

-

The nature and position of substituents on the aromatic ring significantly influence selectivity.

-

The side chain , particularly the amine substituent, plays a role in receptor binding and overall potency.

The acetamide group in this compound's structure contributes to its hydrophilic nature, which limits its ability to cross the blood-brain barrier, potentially reducing central nervous system side effects compared to more lipophilic β-blockers like propranolol[13][14].

Preclinical Pharmacology: Characterizing a New Class of Blocker

Once synthesized, ICI 66082 underwent rigorous preclinical evaluation to determine its pharmacological profile. These initial studies were designed to assess its potency, selectivity, and mechanism of action.

Mechanism of Action

This compound functions as a competitive antagonist at β1-adrenergic receptors[8][15]. By selectively binding to these receptors in cardiac tissue, it blocks the actions of endogenous catecholamines like epinephrine and norepinephrine[4][15][16]. This blockade results in:

-

Negative Chronotropic Effect: A decrease in heart rate[15][17].

-

Negative Inotropic Effect: A reduction in the force of myocardial contraction[15][17].

-

Reduced Cardiac Output: The combined effect of decreased heart rate and contractility leads to a lower volume of blood pumped by the heart[18][19].

These effects collectively decrease the oxygen demand of the heart, which is the primary therapeutic benefit in conditions like angina and hypertension[5].

Diagram: Mechanism of Action of this compound

Caption: this compound competitively blocks β1-adrenergic receptors, inhibiting the downstream signaling cascade that leads to increased heart rate and contractility.

Experimental Protocols for Determining Cardioselectivity

A critical aspect of the initial studies was to quantify the β1-selectivity of this compound. This was typically achieved through in vitro and in vivo experiments comparing its antagonist activity at β1 and β2 receptors.

In Vitro Receptor Binding Assays:

-

Objective: To determine the binding affinity (Ki) of this compound for β1 and β2 adrenergic receptors.

-

Methodology:

-

Prepare membrane fractions from tissues rich in specific receptor subtypes (e.g., guinea pig left ventricle for β1, guinea pig lung for β2)[20].

-

Incubate the membrane preparations with a radiolabeled ligand (e.g., ³H-dihydroalprenolol) and varying concentrations of this compound.

-

Measure the displacement of the radioligand by this compound to determine its inhibitory constant (Ki) for each receptor subtype.

-

-

Expected Outcome: A significantly lower Ki value for β1 receptors compared to β2 receptors, indicating higher binding affinity and selectivity for β1.

In Vivo Functional Assays:

-

Objective: To assess the functional antagonism of this compound on β1- and β2-mediated physiological responses.

-

Methodology (Animal Models):

-

Administer a β-agonist like isoproterenol (which stimulates both β1 and β2 receptors) to an anesthetized animal (e.g., dog, cat).

-

Measure the β1-mediated response (e.g., increase in heart rate) and the β2-mediated response (e.g., decrease in diastolic blood pressure or bronchodilation).

-

Administer increasing doses of this compound and repeat the isoproterenol challenge.

-

Construct dose-response curves to determine the dose of this compound required to inhibit the β1 and β2 responses.

-

-

Expected Outcome: A much lower dose of this compound is required to block the heart rate response (β1) than the vasodilation or bronchodilation response (β2), confirming its cardioselectivity in a physiological context.

Pharmacokinetic Profile

Early pharmacokinetic studies in animal models and later in humans established the following key properties of this compound:

| Pharmacokinetic Parameter | Finding | Implication |

| Absorption | Incomplete oral absorption (approx. 50%)[13][15]. | Oral dosing needs to account for bioavailability. |

| Distribution | Low lipid solubility, limited crossing of the blood-brain barrier[13]. | Reduced potential for central nervous system side effects. |

| Metabolism | Minimal hepatic metabolism[15]. | Less susceptible to drug-drug interactions involving liver enzymes. |

| Elimination | Primarily excreted unchanged by the kidneys[13][16]. | Dose adjustments are necessary for patients with renal impairment. |

| Half-life | Approximately 6 to 7 hours[13]. | Allows for once-daily dosing in many cases. |

Early Clinical Investigations: From Bench to Bedside

Following promising preclinical data, this compound (as ICI 66082) moved into early-phase clinical trials to evaluate its safety, tolerability, and efficacy in humans.

Phase I: Safety and Dose-Finding in Healthy Volunteers

-

Objective: To assess the safety, tolerability, and pharmacokinetic profile of single and multiple ascending doses of this compound in healthy volunteers.

-

Methodology:

-

Recruit a small cohort of healthy male volunteers.

-

Administer single ascending oral doses of this compound, with a placebo control group.

-

Monitor vital signs (heart rate, blood pressure), electrocardiogram (ECG), and adverse events.

-

Collect blood and urine samples at regular intervals to determine pharmacokinetic parameters.

-

Subsequently, conduct multiple-dose studies to assess steady-state pharmacokinetics and long-term tolerability.

-

-

Key Findings: These studies established a safe dose range and confirmed the pharmacokinetic profile observed in animal studies. The primary pharmacodynamic effect was a dose-dependent reduction in resting and exercise-induced heart rate[21].

Phase II: Proof-of-Concept in Hypertensive Patients

-

Objective: To evaluate the antihypertensive efficacy of this compound in patients with essential hypertension.

-

Methodology:

-

Recruit a cohort of patients with mild to moderate hypertension.

-

After a placebo run-in period, randomize patients to receive either this compound or a placebo in a double-blind fashion[22].

-

Titrate the dose of this compound to achieve a target blood pressure reduction.

-

Monitor blood pressure and heart rate at regular intervals.

-

-

Key Findings: Early studies demonstrated that this compound produced a statistically significant and clinically relevant reduction in both systolic and diastolic blood pressure compared to placebo[22][23]. Long-term studies confirmed its sustained antihypertensive effect with once-daily dosing[19][24].

A notable early study by Lund-Johansen investigated the long-term hemodynamic effects of this compound in hypertensive patients. The results showed a significant reduction in blood pressure (approximately 18%), heart rate (approximately 25%), and cardiac output (16-27% at rest) after one year of treatment[19][24].

Diagram: this compound Drug Development Workflow

Caption: The logical progression from identifying a clinical need to the synthesis, preclinical and clinical evaluation, and eventual approval of this compound.

Conclusion: A Legacy of Cardioselectivity

The initial studies on the discovery and development of this compound represent a landmark in cardiovascular pharmacology. Driven by a clear clinical need to mitigate the side effects of non-selective β-blockers, researchers at ICI successfully designed, synthesized, and validated a novel cardioselective agent. The meticulous preclinical and early clinical studies provided a robust foundation of evidence for its mechanism of action, selectivity, safety, and efficacy. This compound, patented in 1969 and approved for medical use in 1975, went on to become one of the most widely prescribed medications for hypertension and angina, fundamentally shaping the management of cardiovascular disease for decades[1][13]. This in-depth guide has aimed to illuminate the scientific rigor and logical decision-making that underpinned its journey from a chemical concept to a therapeutic reality.

References

- 1. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]

- 2. Fifty years of beta-blockers: a revolution in CV pharmacotherapy [healio.com]

- 3. A Historical Perspective on the Development of β‐Adrenergic Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GoodRx - Error [blocked.goodrx.com]

- 5. droracle.ai [droracle.ai]

- 6. This compound | C14H22N2O3 | CID 2249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. soci.org [soci.org]

- 8. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. This compound | PPTX [slideshare.net]

- 12. researchgate.net [researchgate.net]

- 13. This compound - Wikipedia [en.wikipedia.org]

- 14. ijisrt.com [ijisrt.com]

- 15. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. What is the mechanism of Atendol? [synapse.patsnap.com]

- 17. youtube.com [youtube.com]

- 18. Articles [globalrx.com]

- 19. Haemodynamic long-term effects of a new beta-adrenoceptor blocking drug, this compound (ICI 66082), in essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 20. medchemexpress.com [medchemexpress.com]

- 21. accessdata.fda.gov [accessdata.fda.gov]

- 22. Controlled study of this compound in treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A comparison of the antihypertensive effect of this compound (ICI 66 082) and propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Haemodynamic long-term effects of a new beta-adrenoceptor blocking drug, this compound (ICI 66082), in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Pharmacological Review of Atenolol for the Research Professional

Introduction

Atenolol, a cornerstone in cardiovascular therapy for decades, represents a significant development in the clinical management of hypertension, angina pectoris, and post-myocardial infarction care.[1][2][3][4] Developed in the 1970s and receiving FDA approval in 1981, it was engineered to offer a more heart-specific alternative to earlier non-selective beta-blockers like propranolol, aiming to reduce certain side effects.[4][5] This technical guide provides a comprehensive examination of the pharmacological profile of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its molecular mechanism of action, pharmacokinetic and pharmacodynamic properties, and the clinical implications of its use, supported by experimental evidence and established protocols.

This compound's chemical designation is 4-[2-hydroxy-3-(1-methylethyl)aminopropyl]benzeneacetamide.[6] It is a synthetic, relatively polar, and hydrophilic compound, a characteristic that significantly influences its pharmacokinetic behavior.[7]

Molecular Mechanism of Action: Selective Beta-1 Adrenergic Blockade

This compound is a second-generation beta-adrenergic receptor antagonist characterized by its relative selectivity for the β1-adrenoceptor.[1][8] These receptors are predominantly located in the cardiac tissue.[2][6] The drug lacks intrinsic sympathomimetic activity (partial agonist activity) and membrane-stabilizing properties.[7][9]

The primary mechanism of this compound involves the competitive blockade of β1-receptors from endogenous catecholamines, such as epinephrine and norepinephrine.[1][10] This antagonism inhibits the downstream signaling cascade typically initiated by catecholamine binding, which involves the activation of Gs-proteins and subsequent synthesis of cyclic AMP (cAMP). By disrupting this pathway, this compound exerts several key cardiovascular effects:

-

Negative Chronotropy: A reduction in heart rate is achieved by decreasing the rate of depolarization of the sinoatrial (SA) node.[1][10]

-

Negative Inotropy: A decrease in myocardial contractility results from the diminished influx of calcium ions into cardiac muscle cells.[1][10]

-

Reduced Blood Pressure: The antihypertensive effect is multifactorial, stemming from reduced cardiac output, inhibition of renin release from the kidneys, and a decrease in sympathetic nervous system activity.[4][11]

While this compound is β1-selective, this selectivity is dose-dependent and not absolute.[7][9][12] At higher doses (typically above 50mg/day), this compound can also block β2-adrenoceptors, which are primarily found in the bronchial and vascular smooth muscle.[7][9][11] This loss of selectivity can lead to potential adverse effects in susceptible individuals, such as those with asthma or chronic obstructive pulmonary disease (COPD).[2]

Signaling Pathway of this compound's Action

Caption: this compound's competitive blockade of the β1-adrenergic receptor.

Pharmacokinetic Profile: A Hydrophilic Journey

The pharmacokinetic properties of this compound are largely dictated by its hydrophilicity and low lipid solubility.[1][9]

| Parameter | Value | References |

| Bioavailability | ~50% | [1][13][14] |

| Time to Peak (Tmax) | 2-4 hours (oral) | [1][7][14] |

| Plasma Protein Binding | 6-16% | [7][9][14] |

| Volume of Distribution | 0.5-0.75 L/kg | [15] |

| Elimination Half-life | 6-7 hours (normal renal function) | [1][13][14] |

| Primary Route of Elimination | Renal (primarily as unchanged drug) | [1][7][13][16] |

Absorption

Oral absorption of this compound is rapid but incomplete, with approximately 50% of an oral dose being absorbed from the gastrointestinal tract.[1][7][14] The remaining unabsorbed portion is excreted unchanged in the feces.[5][7] In vitro studies suggest that the intestinal uptake of this compound is mediated by organic anion transporting polypeptides OATP1A2 and OATP2B1.[16]

Distribution

Due to its hydrophilic nature, this compound has a low lipid solubility, which limits its diffusion across the blood-brain barrier.[1][9] This results in lower concentrations in the central nervous system compared to more lipophilic beta-blockers, potentially leading to fewer CNS-related side effects.[9] Plasma protein binding is minimal, ranging from 6% to 16%.[7][9][14]

Metabolism

This compound undergoes minimal to no hepatic metabolism.[1][7][13] The parent drug is the primary component found in circulation.[1] This characteristic reduces the likelihood of drug-drug interactions involving hepatic enzyme systems.[15]

Excretion